molecular formula C12H22O4 B13814365 Propanedioic acid, nonyl- CAS No. 3578-47-0

Propanedioic acid, nonyl-

Cat. No.: B13814365
CAS No.: 3578-47-0
M. Wt: 230.30 g/mol
InChI Key: FWQNYUYRXNWOOM-UHFFFAOYSA-N
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Description

Propanedioic acid, nonyl- is a chemical compound of significant interest in industrial and research chemistry, derived from malonic acid (propanedioic acid). Malonic acid is a dicarboxylic acid with the structure CH2(COOH)2, and its ionized forms, esters, and salts are collectively known as malonates . The nonyl- derivative suggests a structure where one or both of the carboxylic acid groups are functionalized with a nonyl chain, which can impart specific solubility and compatibility characteristics. This modification is typically pursued to alter the compound's properties for specialized applications, such as a precursor in the synthesis of specialty polymers and polyesters . In organic synthesis, malonic acid and its esters are crucial building blocks. They are fundamental in classic carbon-carbon bond-forming reactions like the Knoevenagel condensation, which is used to prepare alpha,beta-unsaturated carboxylic acids, valuable intermediates for more complex molecules . Furthermore, malonates are key starting materials in the malonic ester synthesis, allowing for the systematic construction of various carboxylic acid derivatives. Researchers also value malonic acid as a classic competitive inhibitor of the enzyme succinate dehydrogenase in biochemical studies, providing a tool to investigate the Krebs cycle and cellular respiration . Propanedioic acid, nonyl- is intended for use by qualified researchers in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety protocols before handling.

Properties

CAS No.

3578-47-0

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-nonylpropanedioic acid

InChI

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-9-10(11(13)14)12(15)16/h10H,2-9H2,1H3,(H,13,14)(H,15,16)

InChI Key

FWQNYUYRXNWOOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)O)C(=O)O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving Nonylpropanedioic Acid

Reactivity of Carboxylic Acid Moieties in Nonylpropanedioic Acid

The chemical behavior of nonylpropanedioic acid is largely dictated by its two carboxylic acid (-COOH) groups. These groups can undergo reactions typical of carboxylic acids, such as salt formation with bases and nucleophilic acyl substitution. msu.edustudymind.co.uk The interaction between the two carboxyl groups and their proximity to the alpha-carbon gives rise to specific reactivity patterns, particularly in condensation and decarboxylation reactions.

Condensation reactions are fundamental processes for carbon-carbon bond formation where two molecules combine, often with the elimination of a small molecule like water. niscpr.res.inlibretexts.org Nonylpropanedioic acid, as a substituted malonic acid, is an excellent substrate for such transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) or methine group to a carbonyl group, followed by dehydration. wikipedia.org Nonylpropanedioic acid contains an acidic hydrogen on the alpha-carbon, making it a suitable "active hydrogen" component for this reaction. The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the alpha-carbon to form a nucleophilic enolate. niscpr.res.inwikipedia.org

A significant variant is the Doebner modification, which specifically utilizes a malonic acid derivative and a base like pyridine (B92270). wikipedia.orgorganic-chemistry.org Under these conditions, the initial condensation product often undergoes subsequent decarboxylation, yielding an α,β-unsaturated carboxylic acid. wikipedia.org For instance, the reaction of nonylpropanedioic acid with an aldehyde (R-CHO) would first form a hydroxylated intermediate, which then dehydrates and decarboxylates to yield (E)-2-undecenoic acid derivatives.

The general mechanism involves:

Base-catalyzed deprotonation of the alpha-carbon of nonylpropanedioic acid.

Nucleophilic attack of the resulting carbanion on the aldehyde or ketone carbonyl group.

Protonation to form a β-hydroxy dicarboxylic acid intermediate.

Dehydration to form an α,β-unsaturated dicarboxylic acid.

In the Doebner modification, heating in the presence of pyridine induces decarboxylation. organic-chemistry.org

Reactant (Aldehyde/Ketone)Catalyst/SolventExpected Product (after decarboxylation)Notes
BenzaldehydePiperidine/Pyridine3-Phenyl-2-undecenoic acidThe Doebner modification often leads to decarboxylation. wikipedia.orgorganic-chemistry.org
PropanalAmmonium (B1175870) Acetate2-Methyl-2-undecenoic acidA classic catalyst system for Knoevenagel reactions.
AcetoneBasic Alumina3-Methyl-2-undecenoic acidSolid-phase catalysts can be employed for greener synthesis. niscpr.res.in

Michael Addition

The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglibretexts.org The enolate generated from nonylpropanedioic acid by treatment with a base can serve as an effective Michael donor. organic-chemistry.org The presence of two electron-withdrawing carboxyl groups stabilizes the enolate anion. wikipedia.org

The reaction proceeds via the following steps:

Formation of the enolate from nonylpropanedioic acid using a suitable base.

Nucleophilic attack of the enolate at the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

Protonation of the resulting enolate intermediate to yield the final 1,5-dicarbonyl adduct.

This reaction is a powerful tool for creating complex molecular architectures by forming new carbon-carbon bonds under relatively mild conditions. alevelchemistry.co.uk

Michael AcceptorBase/CatalystExpected AdductNotes
Methyl vinyl ketoneSodium Ethoxide2-Nonyl-2-(3-oxobutyl)propanedioic acidThe product is a 1,5-dicarbonyl compound, a versatile synthetic intermediate. libretexts.org
AcrylonitrilePotassium Carbonate2-(2-Cyanoethyl)-2-nonylpropanedioic acidThe reaction extends the carbon chain and introduces a nitrile functionality.
Diethyl maleateDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1,2-Diethyl 3-nonylpropane-1,2,3-tricarboxylateDemonstrates the addition to an unsaturated ester system.

One of the most characteristic reactions of malonic acid and its derivatives is decarboxylation, the loss of carbon dioxide, upon heating. khanacademy.orgmasterorganicchemistry.com Nonylpropanedioic acid readily undergoes this reaction to produce undecanoic acid. bangor.ac.uk The presence of a carbonyl group beta to a carboxylic acid facilitates this process. youtube.com

The mechanism proceeds through a cyclic, six-membered transition state. The hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other, while the carbon-carbon bond between the alpha-carbon and the carboxyl group cleaves. masterorganicchemistry.com This concerted process results in the formation of carbon dioxide and an enol intermediate, which rapidly tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.com

Reaction: Nonylpropanedioic acid → Undecanoic acid + CO₂

Research has detailed the conditions for this transformation. For example, refluxing nonylmalonic acid (another name for nonylpropanedioic acid) in water with an acid catalyst can drive the reaction to completion. bangor.ac.uk

ConditionsProductYieldReference
Reflux in water (100 °C) with 20% Citric AcidUndecanoic acidData not specified in abstract bangor.ac.uk
Reflux in water (100 °C) with 10% Hydrochloric AcidUndecanoic acidData not specified in abstract bangor.ac.uk
Heating neat at >150 °CUndecanoic acidTypically highGeneral procedure for malonic acid decarboxylation. masterorganicchemistry.com

Alpha-Carbon Reactivity and Carbon-Carbon Bond Formation

The carbon atom situated between the two carboxyl groups in nonylpropanedioic acid is known as the alpha-carbon. The hydrogen atom attached to this carbon is significantly more acidic (pKa ≈ 13 in water for malonic acid) than hydrogens in simple alkanes due to the electron-withdrawing effect of the two adjacent carbonyl groups. msu.edu This enhanced acidity allows for the easy formation of a resonance-stabilized enolate anion upon treatment with a base. libretexts.org

This enolate is a soft nucleophile and a key intermediate for forming new carbon-carbon bonds at the alpha-position, most notably through alkylation reactions. libretexts.org The alkylation of enolates is a type of nucleophilic substitution (SN2) reaction. chemistrysteps.com

In the context of nonylpropanedioic acid, direct alkylation is challenging due to the presence of acidic carboxyl protons. Therefore, the reaction is typically performed on the corresponding ester, diethyl nonylpropanedioate. The ester is treated with a strong base (e.g., sodium ethoxide) to form the enolate, which then reacts with an alkyl halide (R-X) to introduce a second substituent at the alpha-carbon. Subsequent hydrolysis of the resulting diester yields the disubstituted propanedioic acid. This sequence is a cornerstone of the malonic ester synthesis. youtube.com

Starting MaterialAlkylating AgentBaseFinal Product (after hydrolysis)
Diethyl nonylpropanedioateMethyl Iodide (CH₃I)Sodium Ethoxide (NaOEt)2-Methyl-2-nonylpropanedioic acid
Diethyl nonylpropanedioateBenzyl Bromide (BnBr)Sodium Hydride (NaH)2-Benzyl-2-nonylpropanedioic acid
Diethyl nonylpropanedioateAllyl ChloridePotassium tert-butoxide (t-BuOK)2-Nonyl-2-(prop-2-en-1-yl)propanedioic acid

Transition Metal-Catalyzed Transformations Involving Nonylpropanedioic Acid

Transition metal catalysis offers powerful methods for constructing chemical bonds with high efficiency and selectivity. sioc-journal.cnmdpi.com Carboxylic acids and their derivatives, including nonylpropanedioic acid, can participate in these transformations either as substrates, ligands, or precursors to reactive intermediates.

While specific studies focusing solely on nonylpropanedioic acid in this context are not widespread, its reactivity can be inferred from established reactions of malonic esters, which are common nucleophiles in various palladium-catalyzed processes.

One of the most prominent examples is the Tsuji-Trost Allylic Alkylation . In this reaction, a palladium(0) catalyst activates an allylic leaving group to form a π-allyl palladium complex. A soft nucleophile, such as the enolate derived from diethyl nonylpropanedioate, then attacks this complex to form a new carbon-carbon bond.

Another relevant area is cross-coupling reactions . Although nonylpropanedioic acid itself is not a typical coupling partner in reactions like Suzuki or Heck, its derivatives can be incorporated into molecules that subsequently undergo these transformations. mdpi.com For instance, a molecule containing the nonylpropanedioate moiety could be functionalized with a halide or boronic acid to participate in palladium-catalyzed C-C bond formation. mdpi.com

Reaction TypeCatalyst System (Example)SubstratesExpected Product
Palladium-Catalyzed Allylic AlkylationPd(PPh₃)₄Diethyl nonylpropanedioate + Allyl AcetateDiethyl 2-allyl-2-nonylpropanedioate
Heck Reaction Substrate SynthesisN/A (Synthesis Step)Alkylation of diethyl malonate with 1-bromo-4-iodobenzene, followed by nonyl bromideA diethyl (4-iodophenyl)(nonyl)propanedioate derivative, ready for Heck coupling.
Homogeneous HydrogenationWilkinson's Catalyst [RhCl(PPh₃)₃]An unsaturated derivative of nonylpropanedioic acid (e.g., from a Knoevenagel reaction)Saturated dicarboxylic acid. libretexts.org

Advanced Spectroscopic and Chromatographic Characterization Techniques for Nonylpropanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like nonylpropanedioic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing nonylpropanedioic acid. rsc.org These methods provide information on the number and types of hydrogen and carbon atoms present in the molecule.

In a typical ¹H NMR spectrum of nonylpropanedioic acid, distinct signals corresponding to the protons of the nonyl chain and the methine proton of the propanedioic acid backbone would be observed. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the methine proton adjacent to the two carboxylic acid groups would appear at a characteristic downfield chemical shift.

Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. rsc.org The carbon atoms of the carboxylic acid groups, the methine carbon, and the various methylene (B1212753) and methyl carbons of the nonyl chain will each have a unique chemical shift. The predictable nature of these shifts aids in the confirmation of the compound's structure. sigmaaldrich.comchemicalbook.com

For illustrative purposes, the expected ¹H and ¹³C NMR chemical shifts for a related compound, propanoic acid, are shown below. docbrown.info While not identical to nonylpropanedioic acid, it provides a general understanding of the types of signals expected for the carboxylic acid and adjacent alkyl protons and carbons.

Proton Environment Approximate Chemical Shift (ppm) Splitting Pattern
-COOH10-12singlet
-CH₂-2.2-2.5quartet
-CH₃1.0-1.2triplet
Note: This table is based on data for propanoic acid and serves as a general illustration. Actual chemical shifts for nonylpropanedioic acid may vary.
Carbon Environment Approximate Chemical Shift (ppm)
-COOH175-185
-CH₂-25-35
-CH₃8-12
Note: This table is based on data for propanoic acid and serves as a general illustration. Actual chemical shifts for nonylpropanedioic acid may vary.

To gain deeper insights into the molecular structure and connectivity of nonylpropanedioic acid, two-dimensional (2D) NMR techniques are employed. mdpi.comnih.gov These experiments provide correlations between different nuclei, helping to piece together the complete structural puzzle. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For nonylpropanedioic acid, COSY spectra would show correlations between adjacent protons in the nonyl chain, confirming their connectivity. nih.govmagritek.com

HSQC (Heteronuclear Single Quantum Coherence) and HETCOR (Heteronuclear Correlation): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). magritek.comnanalysis.com They are invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. magritek.com HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. magritek.com

The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in nonylpropanedioic acid, providing definitive structural confirmation. uoc.grlibretexts.org

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. wikipedia.org For nonylpropanedioic acid, MS is used to confirm its molecular weight and to study its fragmentation pattern, which can serve as a molecular fingerprint. acdlabs.com

Different ionization techniques can be employed, such as electrospray ionization (ESI) or electron impact (EI). acdlabs.com In a typical mass spectrum of nonylpropanedioic acid, a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻ in soft ionization techniques like ESI) would be expected. southampton.ac.uk The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid groups is a common fragmentation pathway for dicarboxylic acids. The cleavage of the nonyl chain can also produce a series of characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.comtriprinceton.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. triprinceton.org For nonylpropanedioic acid, the IR spectrum would show characteristic absorption bands for the O-H stretching of the carboxylic acid groups (typically a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carbonyl groups (around 1700-1725 cm⁻¹), and the C-H stretching of the nonyl chain (around 2850-2960 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about molecular vibrations. triprinceton.org While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. mt.comnih.gov For nonylpropanedioic acid, the Raman spectrum would also show characteristic peaks for the C-H and C=O functional groups, which can complement the information obtained from the IR spectrum. nih.govnih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. ceitec.cz For nonylpropanedioic acid, single-crystal XRD could provide precise information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. ceitec.cz Powder XRD can be used to identify the crystalline form of the compound and to assess its purity. govinfo.govnist.govnist.gov The diffraction pattern obtained is unique to the specific crystalline lattice of the compound. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of nonylpropanedioic acid and for analyzing it within complex mixtures. google.comunite.it

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. amegroups.cnwho.int For nonylpropanedioic acid, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its polarity. A UV detector can be used for detection, as the carboxylic acid groups have some UV absorbance. nih.gov

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. To analyze nonylpropanedioic acid by GC, it would typically need to be derivatized to increase its volatility. For example, it could be converted to its methyl or trimethylsilyl (B98337) (TMS) ester. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The combination of GC with MS provides a highly sensitive and specific analytical method. wikipedia.org The GC separates the components of a mixture, and the MS provides mass spectral data for each component, allowing for their definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for the forensic identification of substances due to its specificity and sensitivity. wikipedia.org For the analysis of non-volatile or semi-volatile organic molecules like nonylpropanedioic acid, GC-MS is a preferred technique. thermofisher.com

The analysis of fatty acids and related compounds by GC-MS typically requires a derivatization step to increase the analyte's volatility and thermal stability, preventing decomposition in the high-temperature environment of the GC inlet. impact-solutions.co.ukjfda-online.com This process commonly involves converting the carboxylic acid groups into a more volatile form, such as methyl esters (fatty acid methyl esters, or FAMEs). impact-solutions.co.uk The general workflow includes extraction of the compound from the sample matrix, chemical derivatization, and subsequent analysis by the GC-MS instrument. jfda-online.com

Research has demonstrated the utility of GC-MS in identifying nonylpropanedioic acid in natural product extracts. In these studies, the compound, often referred to as 2-nonylmalonic acid, was detected following derivatization.

Research Findings from GC-MS Analysis:

A study on the phytochemical constituents of Ardisia elliptica fruit extract identified 2-nonylmalonic acid as a significant component, constituting 8.81% of the total compounds detected in the GC-MS analysis. oaji.net

In an analysis of a bioactive hexane (B92381) fraction from the Mayan medicinal plant Bonellia albiflora, the dimethyl ester of 2-nonyl-malonic acid was identified as the most abundant component, at 37.39%. nih.gov The identification of the dimethyl ester form highlights the application of the necessary derivatization step for GC-MS analysis.

These findings are summarized in the table below.

Biological SourceCompound Form IdentifiedRelative Abundance (%)Reference
Ardisia elliptica (Fruit)2-Nonylmalonic acid8.81 oaji.net
Bonellia albiflora (Hexane Fraction)2-Nonyl-malonic acid, dimethyl ester37.39 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that synergistically combines the physical separation of compounds by liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of polar, thermally labile, and non-volatile compounds that are not amenable to GC-MS without derivatization. wikipedia.org Given that nonylpropanedioic acid is a polar dicarboxylic acid, LC-MS provides a powerful alternative or complementary method for its characterization.

Analyzing short-chain and dicarboxylic acids by LC-MS can present challenges, primarily related to their poor retention on standard reversed-phase (RP) chromatographic columns. lcms.cznih.gov To overcome this, several strategies have been developed:

Direct Analysis: This approach avoids derivatization and relies on specialized column chemistries or chromatographic modes. Mixed-mode chromatography, which combines reversed-phase and anion-exchange properties, can enhance the retention of polar anionic compounds like organic acids. lcms.cz Alternatively, hydrophilic interaction liquid chromatography (HILIC) is effective for retaining highly polar molecules. sciex.com Detection is typically performed using an electrospray ionization (ESI) source in negative ion mode, which allows for the sensitive detection of the deprotonated molecule [M-H]⁻. mdpi.com

Analysis with Derivatization: Similar to GC-MS, derivatization can be employed to enhance analytical performance. Chemical derivatization of the carboxylic acid groups reduces polarity, improving retention on RP columns, and can significantly increase ionization efficiency in the MS source. nih.govnih.gov For dicarboxylic acids like nonylpropanedioic acid, derivatizing agents often react with both carboxylic groups, leading to a doubly derivatized product with a distinct mass-to-charge ratio (m/z). nih.gov

While specific research detailing the LC-MS analysis of nonylpropanedioic acid is not prevalent, the established methodologies for other dicarboxylic and organic acids are directly applicable. A typical method would involve separation on a mixed-mode or HILIC column followed by ESI-MS detection. The table below outlines the parameters for a representative LC-MS method for the direct analysis of nonylpropanedioic acid.

ParameterDescription
Chromatography Mode Mixed-Mode (Reversed-Phase/Anion-Exchange) or HILIC
Column Example Atlantis PREMIER BEH C18 AX or Phenomenex bioZen Glycan
Mobile Phase Gradient elution using a buffered aqueous phase (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). lcms.cz
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Detection Mode Selected Ion Monitoring (SIM) or Full Scan
Analyte Ion (Theoretical) Nonylpropanedioic Acid (C₁₂H₂₂O₄, M.W. = 230.30)
Expected m/z [M-H]⁻ = 229.15

Computational and Theoretical Chemistry Studies of Nonylpropanedioic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of molecules. researchgate.netelectrochemsci.org These methods provide insights into the distribution of electrons within a molecule and its propensity to engage in chemical reactions.

For a molecule like nonylpropanedioic acid, DFT calculations would typically be employed to determine key electronic parameters. These parameters are crucial in predicting how the molecule will interact with other chemical species. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

In the context of corrosion inhibition, a field where derivatives of malonic acid have been studied, a high HOMO value and a low LUMO value are desirable for effective inhibition. arabjchem.org This is because the molecule can donate electrons to the vacant d-orbitals of a metal and accept electrons from it, forming a protective layer. Studies on malonic acid itself have utilized DFT to assess its potential as a corrosion inhibitor, suggesting that it has a greater potential than similar molecules like glycerol (B35011) based on its calculated reactivity descriptors. researchgate.netscispace.com For nonylpropanedioic acid, the presence of the long nonyl chain would influence the electronic properties of the carboxylic acid groups, a phenomenon that could be precisely quantified through DFT.

While specific DFT data for nonylpropanedioic acid is scarce, a docking study of various compounds from the Ardisia plant against the COX-2 enzyme included nonylmalonic acid. aip.org This study provides a calculated MolDock score, which is a computational assessment of binding affinity.

CompoundMolDock Score (kcal/mol)Re-Rank Score (kcal/mol)
Nonylmalonic acid-101.49-85.13

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi-res.com For a flexible molecule like nonylpropanedioic acid, with its long alkyl chain, MD simulations are invaluable for understanding its conformational landscape and how it interacts with its environment.

A key application of MD simulations for this molecule would be to perform a conformational analysis. The nonyl chain can adopt a multitude of conformations, and MD simulations can help identify the most stable (lowest energy) conformations and the energetic barriers between them. This is crucial as the three-dimensional shape of the molecule can significantly impact its biological activity and physical properties. Studies on other dicarboxylic acids have utilized MD to understand the distribution of conformers. aip.org

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. For example, in an aqueous solution, MD can model the hydrogen bonding interactions between the carboxylic acid groups of nonylpropanedioic acid and surrounding water molecules. It can also simulate how these molecules might aggregate or self-assemble, a behavior that is particularly relevant for molecules with both hydrophobic (the nonyl chain) and hydrophilic (the dicarboxylic acid head) parts. In the context of corrosion inhibition, MD simulations could model the adsorption of nonylmalonic acid molecules on a metal surface, providing a dynamic picture of the formation of a protective film. archive.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, identifying the most likely pathway and the energetic profile of that path. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For nonylpropanedioic acid, a relevant reaction to model would be its decarboxylation, a common reaction for malonic acid derivatives upon heating. Computational modeling could elucidate the mechanism of this reaction, determining whether it proceeds through a concerted or stepwise mechanism and calculating the associated energy barriers.

Another area of interest is the interaction of nonylpropanedioic acid with metal ions or surfaces. A study on the corrosion protection of copper by alkylmalonic acids determined the free energy of adsorption for nonylmalonic acid to be -83.9 kJ/mol, which suggests a chemical adsorption process. electrochemsci.org Computational modeling could be used to investigate the nature of this chemical bond, characterizing the transition state for the adsorption process and providing a theoretical value for the adsorption energy to compare with experimental findings.

Prediction of Spectroscopic Parameters and Acidity (pKa) Values

Computational methods can predict various spectroscopic properties of molecules, which can be a valuable tool for structure verification and analysis. For nonylpropanedioic acid, quantum chemical calculations can predict its 1H and 13C NMR chemical shifts. These predicted spectra can then be compared with experimental spectra, such as the one reported in a study on the synthesis of alkylmalonic acids, to confirm the molecular structure. electrochemsci.org

Applications of Nonylpropanedioic Acid and Its Derivatives in Chemical Sciences and Materials Engineering

Role as a Building Block and Synthetic Intermediate in Organic Synthesis

Nonylmalonic acid and its esters, particularly diethyl nonylmalonate, serve as crucial intermediates in organic synthesis. Their utility stems from the classic malonic ester synthesis, a versatile method for preparing carboxylic acids. pearson.com In this reaction, the α-proton of the malonic ester is acidic and can be readily removed by a base to form a stable enolate. This nucleophilic enolate can then be alkylated.

The synthesis of diethyl nonylmalonate itself is a primary example of this reactivity. Diethyl malonate is first deprotonated, typically with a base like sodium ethoxide, to form a nucleophile. pearson.com This is followed by an alkylation step using a nonyl halide (e.g., 1-bromononane) to introduce the nine-carbon chain. The resulting diethyl nonylmalonate is a key precursor for more complex molecules. chemsynthesis.com

Once formed, diethyl nonylmalonate can undergo further reactions. A common subsequent step is hydrolysis of the ester groups followed by decarboxylation upon heating, which yields a carboxylic acid with a carbon chain two atoms longer than the original alkyl halide. This makes it a reliable method for synthesizing long-chain fatty acids or other complex organic structures. Diethyl malonate and its derivatives are used in the synthesis of a wide array of compounds, including pharmaceuticals like the vasodilator naftidrofuryl and various pesticides. wikipedia.org The principles of these syntheses are directly applicable to nonylmalonic acid derivatives, positioning them as important building blocks for creating targeted molecules with long alkyl chains. Such syntheses are well-documented in resources like Organic Syntheses, which provides detailed and reproducible procedures for creating organic compounds. organicdivision.org

Utilization in Corrosion Inhibition for Metallic Materials

Dicarboxylic acids and their salts have been recognized as effective corrosion inhibitors for various metals and alloys, including steel and aluminum. mostwiedzy.plresearchgate.netmdpi.com The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process. researchgate.netresearchcommons.org

The effectiveness of aliphatic dicarboxylic acids as corrosion inhibitors often increases with the length of the carbon chain. mostwiedzy.pl Research has specifically highlighted that salts of nonylmalonic acid exhibit a greater protective effect on copper compared to its lower homologues, a finding consistent with this trend. phyche.ac.ru The long nonyl chain enhances the formation of a stable, hydrophobic protective layer on the metal surface. This layer acts as a physical barrier, preventing corrosive agents from reaching the metal. researchcommons.org The two carboxylate groups can chelate or bond with the metal surface, anchoring the molecule, while the long alkyl tail provides the hydrophobic shield.

Studies on similar dicarboxylic acids have shown they can significantly decelerate the corrosion rate of aluminum alloys in alkaline environments, with inhibition efficiencies exceeding 99% in some cases. mostwiedzy.pl The adsorption process often fits the Langmuir adsorption model, where the inhibitor forms a monolayer on the metal surface. mostwiedzy.pl The use of dicarboxylic acids as corrosion inhibitors remains an active area of investigation, with compounds like nonylmalonic acid offering potential for developing robust, environmentally friendlier inhibitor formulations. researchgate.net

Table 1: Research Findings on Dicarboxylic Acids as Corrosion Inhibitors

Inhibitor Type Metal/Alloy Corrosive Medium Key Findings & Mechanism Inhibition Efficiency
Salts of Nonylmalonic Acid Copper Not specified Showed greater protective effect than lower homologues. phyche.ac.ru Not specified
Tricarboxylic and Dicarboxylic Acids AA5754 Aluminium Alloy Alkaline (pH 11) Inhibition efficiency depends on the number of carbonyl groups; adsorption fits Langmuir model. mostwiedzy.pl >99% for some acids mostwiedzy.pl
Succinic, Adipic, Sebacic Acids AA5052 Aluminium Alloy Alkaline Ethylene Glycol Additives restrain hydrogen evolution and form coordination complexes with aluminum ions. researchgate.net Up to 82.1% researchgate.net
Sodium Malonate Steel in Mortar Chloride-containing mortar Found to be a very effective inhibitor, even in the presence of high chloride content. researchgate.net Not specified
Naphthalene Dicarboxylic Acid Salts Various Metals Antifreeze Coolant Effective in inhibiting corrosion, particularly for cast iron. google.com Not specified

Applications in Polymer Science and Material Design (e.g., as nucleating additives)

In polymer science, dicarboxylic acids are fundamental building blocks for producing step-growth polymers such as polyesters and polyamides through polycondensation reactions with diols or diamines. fiveable.memdpi.com The properties of the resulting polymer, including its melting point, crystallinity, and mechanical characteristics, are significantly influenced by the structure of the dicarboxylic acid, particularly the length and flexibility of the chain between the two carboxyl groups. fiveable.me

Beyond their role as monomers, derivatives of dicarboxylic acids serve as important functional additives. Specifically, metal salts of malonic acids, including sodium 2-nonylmalonate, have been identified as effective nucleating additives for thermoplastics like polypropylene. google.com Nucleating agents are micro- or nano-sized particles that promote the crystallization of semi-crystalline polymers. specialchem.commdpi.com By providing heterogeneous surfaces, they lower the energy barrier for nucleation, leading to a higher crystallization rate and the formation of a larger number of smaller, more uniform crystals (spherulites). mdpi.comspecialchem.com

The improved crystallization characteristics translate into enhanced material properties and processing efficiencies. Adding nucleating agents can lead to improved clarity, increased stiffness and strength, a higher heat deflection temperature (HDT), and reduced cycle times in molding processes. specialchem.comgoogle.com The use of dicarboxylic acid salts as nucleating agents is a strategic approach to tailor the final properties of polymeric materials for specific applications, from packaging to automotive parts. specialchem.com

Table 2: Effects of Nucleating Agents on Polymer Properties

Property Effect of Nucleating Agent Rationale
Crystallization Rate Increased Provides sites for crystal growth to begin, accelerating the overall process. google.com
Clarity / Haze Improved Clarity / Reduced Haze Formation of smaller, more numerous spherulites reduces light scattering. specialchem.com
Mechanical Properties Increased Stiffness and Strength Higher degree of crystallinity generally leads to improved modulus and tensile strength. specialchem.com
Thermal Properties Increased Heat Deflection Temperature (HDT) A more crystalline structure can withstand higher temperatures before deforming. specialchem.com
Processing Reduced Cycle Time Faster crystallization allows parts to be ejected from molds sooner. google.com
Dimensional Stability Reduced Warpage Promotes more uniform and isotropic shrinkage. google.com

Development of Specialized Reagents and Ligands

The field of coordination chemistry relies on ligands—ions or molecules that donate electron pairs to a central metal atom or ion to form a coordination complex. libretexts.orgscribd.comlibretexts.org Malonic acid and its derivatives are versatile platforms for the synthesis of specialized ligands. researchgate.netresearchgate.net The two carboxyl groups can be readily converted into other functionalities, such as amides or hydrazides, to create polydentate ligands capable of binding to metal ions through multiple points of attachment. nih.govuobaghdad.edu.iq

These ligands can coordinate with a wide range of transition metals to form stable complexes with specific geometries, such as octahedral or tetrahedral arrangements. researchgate.netwikipedia.org The resulting metal complexes have applications in areas ranging from catalysis to the development of materials with unique electronic or magnetic properties. For instance, ligands derived from malonic acid have been used to construct self-assembled coordination cages, which are molecular containers with potential uses in guest encapsulation and controlled chemical reactions. researchgate.net

While specific research on nonylmalonic acid as a ligand precursor is not widely documented, its structure offers intriguing possibilities. The long, non-polar nonyl chain would impart significant lipophilicity to any derived ligand. This could be exploited to:

Enhance the solubility of the resulting metal complex in non-polar organic solvents.

Promote self-assembly into supramolecular structures in solution or on surfaces.

Create an isolated, hydrophobic microenvironment around the metal center, potentially influencing its catalytic activity or stability.

The synthesis of chiral ligands from malonic acid derivatives is also an area of active research, enabling enantioselective catalysis. chemrxiv.org The functional versatility of the malonic acid core, combined with the modifying influence of the nonyl group, positions nonylpropanedioic acid as a promising candidate for the design of novel, specialized reagents and ligands for advanced applications.

Environmental Behavior and Abiotic/biotic Transformation Pathways of Alkylmalonic Acids

Photolytic Degradation Mechanisms in Environmental Matrices

Direct photolysis of organic compounds in the environment occurs when they absorb light in the ultraviolet or visible spectrum, leading to their decomposition. For nonylmalonic acid, the potential for photolytic degradation is primarily associated with the carboxyl functional groups. While the long alkyl chain does not significantly absorb environmentally relevant wavelengths of sunlight, the carboxylic acid moieties can undergo photochemical reactions.

The primary mechanism of photolytic degradation for carboxylic acids in aqueous environments can involve the formation of reactive species such as hydroxyl radicals. These highly reactive radicals can then attack the organic molecule, leading to a cascade of oxidation reactions. The degradation process can result in the cleavage of the carbon-carbon bonds and eventual mineralization to carbon dioxide and water. The efficiency of this process is dependent on various factors including the intensity of solar radiation, the presence of photosensitizing agents in the water, and the pH of the environment.

Research on the photolytic degradation of other organic acids suggests that the process is often slow under typical environmental conditions. The presence of natural organic matter and other dissolved substances in water can either enhance photolysis by acting as photosensitizers or inhibit it by absorbing light or scavenging reactive species.

Table 1: Factors Influencing Photolytic Degradation of Nonylmalonic Acid

FactorInfluence on Degradation RateDescription
Solar Irradiance IncreasesHigher light intensity provides more energy for photochemical reactions.
Wavelength DependentDegradation is most effective at wavelengths absorbed by the molecule or photosensitizers.
Photosensitizers IncreasesSubstances like nitrates and dissolved organic matter can generate reactive oxygen species that enhance degradation.
Quenchers DecreasesCompounds that scavenge free radicals can slow down the degradation process.
pH VariableCan affect the speciation of the carboxylic acid groups and the reactivity of transient species.
Water Clarity IncreasesHigher turbidity reduces light penetration, thereby decreasing the rate of photolysis.

General Biodegradation Pathways in Non-Biological Systems

The biodegradation of nonylmalonic acid is anticipated to be a significant pathway for its removal from the environment. Microorganisms, particularly bacteria and fungi, possess diverse metabolic capabilities that can break down complex organic molecules. The biodegradation of long-chain dicarboxylic acids, a class to which nonylmalonic acid belongs, is known to occur primarily through the β-oxidation pathway, which is analogous to the metabolism of fatty acids.

The initial step in the biodegradation of nonylmalonic acid would likely involve its transport into the microbial cell. Once inside, the molecule is activated by conversion to its coenzyme A (CoA) thioester. This is followed by a series of enzymatic reactions that sequentially shorten the alkyl chain by two carbon units in each cycle of β-oxidation. Each cycle produces a molecule of acetyl-CoA, which can then enter the citric acid cycle for energy production, and a shorter dicarboxylic acid-CoA ester.

This process would continue until the nonyl chain is completely degraded. The malonic acid core would then be further metabolized. It is also possible that ω-oxidation could occur, where the terminal methyl group of the nonyl chain is oxidized to a carboxylic acid, forming a tricarboxylic acid, which would then be subject to further degradation.

Table 2: Proposed General Biodegradation Pathway for Nonylmalonic Acid via β-Oxidation

StepReactionEnzyme Class (Putative)Product(s)
1. Activation Nonylmalonic acid + CoA + ATP → Nonylmalonyl-CoA + AMP + PPiAcyl-CoA SynthetaseNonylmalonyl-CoA
2. Dehydrogenation Nonylmalonyl-CoA → 2,3-Dehydrononylmalonyl-CoAAcyl-CoA Dehydrogenase2,3-Dehydrononylmalonyl-CoA
3. Hydration 2,3-Dehydrononylmalonyl-CoA + H₂O → 3-Hydroxynonylmalonyl-CoAEnoyl-CoA Hydratase3-Hydroxynonylmalonyl-CoA
4. Dehydrogenation 3-Hydroxynonylmalonyl-CoA → 3-Ketononylmalonyl-CoA3-Hydroxyacyl-CoA Dehydrogenase3-Ketononylmalonyl-CoA
5. Thiolysis 3-Ketononylmalonyl-CoA + CoA → Heptylmalonyl-CoA + Acetyl-CoAβ-KetothiolaseHeptylmalonyl-CoA, Acetyl-CoA
... Repeated cycles of β-oxidationShorter-chain dicarboxyl-CoAs, Acetyl-CoA

Environmental Transport and Distribution Modeling (e.g., volatilization, sorption)

The environmental transport and distribution of nonylmalonic acid are dictated by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment.

Volatilization: Due to its two polar carboxylic acid groups and a relatively long alkyl chain, nonylmalonic acid is expected to have a very low vapor pressure. The strong intermolecular hydrogen bonding afforded by the carboxyl groups significantly reduces its tendency to volatilize. Therefore, volatilization from water or soil surfaces is not considered a significant transport pathway for nonylmalonic acid.

Sorption: Sorption to soil and sediment is likely to be a key process governing the environmental distribution of nonylmalonic acid. The extent of sorption is influenced by the properties of both the chemical and the sorbent. The long nonyl chain imparts a degree of hydrophobicity to the molecule, which would favor partitioning into the organic matter fraction of soils and sediments.

Table 3: Predicted Environmental Transport and Distribution Tendencies of Nonylmalonic Acid

Environmental CompartmentPredicted BehaviorRationale
Air LowVery low vapor pressure due to polar carboxylic acid groups and high molecular weight.
Water SolubleThe polar carboxylic acid groups enhance water solubility, although the long alkyl chain reduces it. Expected to be present in the dissolved phase.
Soil/Sediment Moderate to High SorptionHydrophobic interactions of the nonyl chain with organic matter and ionic/polar interactions of the carboxyl groups with soil minerals and organic matter.
Biota Potential for BioaccumulationThe lipophilic nonyl chain suggests a potential for partitioning into fatty tissues of organisms, though metabolism and excretion rates will influence the net bioaccumulation.

Future Research Directions and Emerging Areas in Nonylpropanedioic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of alkylmalonic acids, including the nonyl derivative, has relied heavily on the malonic ester synthesis. youtube.comresearchgate.net This well-established method involves the alkylation of a malonate ester, such as diethyl malonate, with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. youtube.com While effective, this classical approach often involves the use of strong bases and can suffer from drawbacks such as the formation of dialkylated byproducts, which can complicate purification and lower yields. researchgate.net

Key areas for future development include:

Biocatalytic Synthesis: The use of enzymes or whole-cell systems presents a promising green alternative for the synthesis of nonylpropanedioic acid. acs.org Biocatalysis can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. Future work could focus on identifying or engineering enzymes capable of directly carboxylating a nonyl-containing precursor or selectively hydrolyzing a nonyl-substituted malonic ester. The enzymatic synthesis of other dicarboxylic acids has shown the potential of this approach. nih.gov

Phase-Transfer Catalysis (PTC): PTC has emerged as a powerful technique to enhance the efficiency of alkylation reactions of malonic esters. nih.govnih.gov By facilitating the transfer of reactants between immiscible phases, PTC can lead to faster reaction rates, milder reaction conditions, and reduced solvent usage. Future studies could optimize PTC conditions specifically for the synthesis of nonylmalonic acid, exploring various catalysts and reaction parameters to maximize yield and minimize waste.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The development of a continuous flow process for the synthesis of nonylpropanedioic acid could lead to a more efficient and scalable manufacturing process.

The following table summarizes potential sustainable synthetic strategies for nonylpropanedioic acid:

MethodologyPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme screening and engineering, optimization of fermentation/reaction conditions.
Phase-Transfer Catalysis Increased reaction rates, milder conditions, reduced solvent use.Catalyst selection, optimization of reaction parameters for high mono-alkylation selectivity.
Flow Chemistry Improved efficiency, scalability, and safety.Reactor design, process optimization for continuous production.
Green Solvents/Catalysts Reduced environmental impact, potential for catalyst recycling.Identification of suitable green solvents, development of robust and recyclable solid catalysts.

Exploration of Advanced Catalytic Applications

While the synthesis of nonylpropanedioic acid is a primary research focus, its potential applications in catalysis are a burgeoning area of investigation. The unique structural features of this molecule, namely the two carboxylic acid groups and the long, hydrophobic nonyl chain, suggest its utility in several catalytic domains.

Corrosion Inhibition: Dicarboxylic acids have been shown to act as effective corrosion inhibitors for various metals and alloys. youtube.com Malonic acid, for instance, can form a protective film on metal surfaces, mitigating corrosion in acidic environments. researchgate.netresearchgate.net The long nonyl chain in nonylpropanedioic acid could enhance this protective effect by creating a more hydrophobic barrier on the metal surface, thereby repelling water and corrosive agents. Future research could involve electrochemical studies and surface analysis to evaluate the efficacy of nonylpropanedioic acid as a corrosion inhibitor for materials such as carbon steel and aluminum.

Polymer Synthesis: Long-chain dicarboxylic acids are valuable monomers for the synthesis of biodegradable polymers like polyesters and polyamides. masterorganicchemistry.comresearchgate.net The incorporation of nonylpropanedioic acid into polymer chains could impart unique properties, such as increased flexibility, altered crystallinity, and enhanced hydrophobicity. Future studies could explore the copolymerization of nonylpropanedioic acid with other diols and diamines to create novel polymeric materials with tailored properties for applications in packaging, biomedical devices, and specialty coatings.

Metal Complex Catalysis: The two carboxylic acid groups of nonylpropanedioic acid can act as ligands, coordinating with metal ions to form metal complexes. acs.orgacs.org These complexes could exhibit interesting catalytic activities. The long alkyl chain might influence the solubility of the catalyst in nonpolar solvents or create a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions. Research in this area could involve the synthesis and characterization of various metal-nonylmalonate complexes and the evaluation of their catalytic performance in reactions such as oxidation, reduction, and carbon-carbon bond formation.

The table below outlines potential catalytic applications for nonylpropanedioic acid:

Application AreaProposed Mechanism/RolePotential Advantages
Corrosion Inhibition Formation of a protective, hydrophobic film on metal surfaces.Enhanced protection against corrosion due to the long alkyl chain.
Polymer Synthesis Monomer or co-monomer in polymerization reactions.Introduction of flexibility, hydrophobicity, and other desirable properties into polymers.
Metal Complex Catalysis Ligand for the formation of catalytically active metal complexes.Tailorable solubility and steric environment of the catalyst.

Integration with Advanced Spectroscopic Techniques and Data Science

A deeper understanding of the structure, properties, and reactivity of nonylpropanedioic acid and its derivatives will be greatly facilitated by the integration of advanced spectroscopic techniques and the burgeoning field of data science.

Future research in this area will likely focus on:

Comprehensive Spectroscopic Characterization: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation, advanced methods can provide more nuanced information. Future studies should aim for a complete assignment of the ¹H and ¹³C NMR spectra of nonylpropanedioic acid and its derivatives. youtube.com IR and Raman spectroscopy can be used to probe the vibrational modes of the molecule, providing insights into hydrogen bonding and conformational changes. nih.gov Techniques such as High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) will be crucial for the accurate quantification of nonylpropanedioic acid in complex mixtures. acs.org

Data-Driven Property Prediction: Data science and machine learning are becoming increasingly powerful tools in chemistry for predicting the physicochemical properties of molecules. researchgate.net By developing quantitative structure-property relationship (QSPR) models, it may be possible to predict properties such as solubility, acidity, and reactivity of nonylpropanedioic acid and related compounds. This would accelerate the design of molecules with desired characteristics for specific applications.

Chemometrics for Spectral Analysis: The large datasets generated by modern spectroscopic instruments can be effectively analyzed using chemometric methods. These statistical and mathematical techniques can help to extract meaningful information from complex spectra, identify patterns, and build predictive models. For example, chemometrics could be applied to analyze the IR spectra of reaction mixtures to monitor the progress of the synthesis of nonylpropanedioic acid in real-time.

The following table highlights the potential synergies between advanced analytical techniques and data science in the study of nonylpropanedioic acid:

Technique/ApproachApplication in Nonylpropanedioic Acid ResearchExpected Insights
Advanced NMR/IR/Raman Detailed structural analysis and conformational studies.Precise structural information, understanding of intermolecular interactions.
HPLC-HRMS Accurate quantification and impurity profiling.Purity assessment, analysis in complex matrices.
Data Science (QSPR) Prediction of physicochemical properties.Accelerated discovery of derivatives with desired properties.
Chemometrics Analysis of complex spectral data, reaction monitoring.Real-time process understanding and control.

Deeper Theoretical Insights into Complex Reactivity and Material Interactions

Computational chemistry offers a powerful lens through which to gain a fundamental understanding of the behavior of nonylpropanedioic acid at the molecular level. Theoretical studies can complement experimental work by providing insights into reaction mechanisms, molecular conformations, and interactions with other molecules and surfaces.

Future theoretical research directions include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, stability, and reactivity of nonylpropanedioic acid. physchemres.orgacademicjournals.org These calculations can be used to predict spectroscopic properties, such as IR and NMR spectra, aiding in the interpretation of experimental data. researchgate.netnih.gov Furthermore, DFT can be used to model reaction pathways for the synthesis and degradation of the molecule, providing insights into the transition states and activation energies involved. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of nonylpropanedioic acid in different environments. nih.govresearchgate.net For example, simulations could be used to investigate the conformation of the molecule in solution, its aggregation behavior, and its interaction with surfaces. This would be particularly valuable for understanding its potential role as a corrosion inhibitor or in self-assembly processes.

Conformational Analysis: The flexibility of the nonyl chain and the rotational freedom around the carbon-carbon bonds of the propanedioic acid backbone mean that nonylpropanedioic acid can adopt multiple conformations. nih.gov Understanding the conformational landscape is crucial, as different conformers may exhibit different reactivity and properties. Computational methods can be used to identify the most stable conformers and to understand the energy barriers between them.

The table below summarizes the potential contributions of theoretical and computational chemistry to the study of nonylpropanedioic acid:

Computational MethodResearch FocusPotential Outcomes
Quantum Chemistry (DFT) Electronic structure, reactivity, spectroscopic properties.Prediction of reaction mechanisms, interpretation of experimental spectra.
Molecular Dynamics (MD) Conformational dynamics, interactions with surfaces and solvents.Insights into self-assembly, corrosion inhibition mechanisms.
Conformational Analysis Identification of stable conformers and their relative energies.Understanding the relationship between structure and properties.

Q & A

Q. What experimental design considerations are critical for synthesizing nonyl-substituted propanedioic acid derivatives?

Synthesis of nonyl-substituted propanedioic acid requires careful optimization of reaction conditions, such as:

  • Catalyst selection : Acidic or enzymatic catalysts (e.g., lipases) influence esterification efficiency. Enzymatic methods reduce side reactions but may require longer reaction times .
  • Solvent compatibility : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while deep eutectic solvents (DES) improve green chemistry metrics .
  • Temperature control : Excess heat may degrade the nonyl chain; reactions are typically conducted at 60–80°C .
    Validation : Monitor reaction progress via FT-IR (ester carbonyl stretch at ~1740 cm⁻¹) and confirm purity via HPLC-MS .

Q. How can researchers quantify nonyl-propanedioic acid in complex matrices (e.g., plant extracts or environmental samples)?

Methodological steps include:

  • Extraction : Use liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) for polar matrices .
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (210–230 nm) is standard. For trace analysis, couple with tandem mass spectrometry (LC-MS/MS) .
  • Calibration : Prepare matrix-matched standards to account for ion suppression/enhancement .
    Key challenge : Co-elution with structurally similar acids (e.g., malonic acid derivatives); optimize gradient elution to resolve peaks .

Advanced Research Questions

Q. How do hydrogen-bonding interactions between nonyl-propanedioic acid and DES components affect physicochemical properties?

Nonyl-propanedioic acid’s carboxyl groups form strong hydrogen bonds with DES hydrogen-bond acceptors (e.g., choline chloride), altering:

  • Viscosity : Increased H-bonding correlates with higher viscosity, impacting diffusion rates in catalytic applications .
  • Refractive index : Deviations up to 0.0066 occur due to purity differences in propanedioic acid (98% vs. ≥99%) .
    Experimental approach : Use temperature-controlled rheometry and polarimetry to quantify these effects. Compare results against computational models (e.g., COSMO-RS) .

Q. What strategies resolve contradictions in reported bioactivity data for nonyl-propanedioic acid derivatives?

Discrepancies often arise from:

  • Sample heterogeneity : Variations in nonyl chain branching (iso- vs. linear isomers) affect biological activity. Characterize isomers via GC-MS or NMR .
  • Assay conditions : pH-dependent solubility (pKa ~2.8 for carboxyl groups) influences bioavailability. Standardize buffer systems (e.g., phosphate vs. Tris) .
    Case study : In plant studies, propanedioic acid content in gourds varied due to cultivar-specific metabolism; normalize data to internal standards (e.g., shikimic acid) .

Q. How can researchers optimize the environmental stability of nonyl-propanedioic acid in field studies?

Key factors include:

  • Photodegradation : Install UV-absorbing functional groups (e.g., benzotriazole derivatives) or encapsulate in biodegradable polymers .
  • Microbial degradation : Screen soil microbiota for esterase activity; adjust chain length or substituents to reduce enzymatic cleavage .
    Validation : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via LC-MS .

Methodological Challenges

Q. What analytical techniques differentiate nonyl-propanedioic acid from its methyl or ethyl esters?

  • Mass spectrometry : Look for molecular ion peaks at m/z 216 (nonyl-propanedioic acid, C₁₂H₂₀O₄) vs. m/z 146 (methyl ester, C₆H₁₀O₄) .
  • NMR : Ester protons (δ 3.6–4.0 ppm) vs. free carboxyl protons (δ 10–12 ppm) in ¹H NMR .

Q. How should researchers address purity discrepancies in commercial propanedioic acid sources?

  • Supplier documentation : Request certificates of analysis (CoA) detailing HPLC purity ≥98% .
  • In-house validation : Perform Karl Fischer titration for water content (<0.5%) and ICP-MS for metal contaminants .

Data Presentation and Reproducibility

  • Tabular data : Report melting points, solubility, and stability metrics (Table 1).
  • Ethical reporting : Disclose deviations from protocols (e.g., solvent substitutions) to ensure reproducibility .

Q. Table 1. Key Physicochemical Properties of Nonyl-Propanedioic Acid

PropertyValueMethodReference
Melting Point85–87°CDSC
Solubility in Water1.2 mg/mL (25°C)Gravimetric analysis
Log P (octanol-water)3.8Shake-flask

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.